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Compound of Interest

Compound Name: 5-Methyl-1,3,5-dithiazinane

CAS No.: 6302-94-9

Cat. No.: B058076

Get Quote

Executive Summary & Chemical Identity
5-Methyl-1,3,5-dithiazinane (CAS: 6302-94-9) is a saturated six-membered heterocycle

containing two sulfur atoms and one nitrogen atom.[1] It is a cyclic dithiohemiaminal ether,

often formed as a thermodynamic product from the condensation of methylamine,

formaldehyde, and hydrogen sulfide.

Property Data

IUPAC Name 5-Methyl-1,3,5-dithiazinane

Synonyms
5,6-Dihydro-5-methyl-4H-1,3,5-dithiazine; N-

Methyl-1,3,5-dithiazinane

Molecular Formula

Molecular Weight 135.25 g/mol

Appearance
Colorless oil or low-melting solid (often

crystalline in pure form)
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Synthesis & Formation Mechanism
The formation of 5-methyl-1,3,5-dithiazinane is a classic example of a multicomponent

condensation reaction. It proceeds via the formation of reactive imine and hydroxymethyl

intermediates.

Reaction Protocol (Method A)
Reagents: Formaldehyde (

), Hydrogen Sulfide (

), Methylamine (

).

Stoichiometry: 3:2:1 (

:

:

).

Conditions: Aqueous medium, typically 0–20°C.

Mechanism: The reaction involves the initial formation of

-methylenebis(methylamine) or hydroxymethyl species, which undergo sulfuration to form
linear dithia-intermediates before cyclizing into the thermodynamically stable dithiazinane
ring.
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Click to download full resolution via product page

Caption: Stepwise formation of the 1,3,5-dithiazinane core via thiomethylation.

Spectral Analysis: NMR Spectroscopy
The NMR data of 5-methyl-1,3,5-dithiazinane reveals a dynamic ring system that prefers a

chair conformation. A critical stereochemical feature is the orientation of the N-methyl group,

which predominantly adopts the axial position due to the generalized anomeric effect

(interaction between the nitrogen lone pair and the

orbital of the C-S bonds).

Proton NMR ( NMR)
The spectrum is characterized by the symmetry of the molecule (plane of symmetry passing

through N and C2) and the distinct environments of the methylene protons.
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Signal
Assignment

Chemical Shift
(

ppm)

Multiplicity Integration
Structural
Insight

N- 2.30 – 2.50 Singlet (s) 3H

Characteristic N-

Methyl

resonance.

Sharp singlet

indicates rapid

ring inversion or

time-averaged

signal at RT.

S-

-S (C2)
3.60 – 3.90

Singlet (s) or AB

q
2H

Deshielded by

two sulfur atoms.

Often appears as

a singlet at RT

due to fast

exchange, but

resolves into AB

quartet at low

temp.

S-

-N (C4, C6)
4.00 – 4.30

Singlet (s) or AB

q
4H

Most deshielded

protons due to

combined

electronegativity

of N and S.

Equivalent pairs

due to symmetry.

Technical Note on Dynamics: At room temperature, the ring undergoes rapid chair-chair

interconversion, often collapsing the axial and equatorial methylene protons into time-averaged

singlets. At low temperatures (<-40°C), the ring "freezes," and the methylene signals split into

distinct doublets (AB systems) with geminal coupling constants (

Hz).
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Carbon-13 NMR ( NMR)
The

spectrum is simple, displaying three distinct signals corresponding to the three unique carbon
environments.[2]

Carbon Position
Chemical Shift (

ppm)
Environment

N- 40.0 – 42.0
Methyl carbon attached to

Nitrogen.

C2 (S-C-S) 35.0 – 38.0

Methylene carbon between

two Sulfurs. Typically the most

shielded ring carbon.

C4, C6 (N-C-S) 55.0 – 60.0

Methylene carbons between

Nitrogen and Sulfur.

Deshielded.

Mass Spectrometry (EI-MS)
The Electron Ionization (70 eV) mass spectrum is diagnostic for the dithiazinane ring structure.

Key Fragmentation Data[3]
Molecular Ion (

):m/z 135 (Base peak or high intensity).

Isotope Pattern: A distinct M+2 peak at m/z 137 is observed with approximately 9-10%

intensity relative to the molecular ion. This is the tell-tale signature of the presence of two

Sulfur atoms (

natural abundance is ~4.2% per atom).

Major Fragments:

m/z 89: Loss of thioformaldehyde (
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, 46 Da). This corresponds to a retro-[2+2] or retro-[4+2] type cycloreversion.

m/z 46:

ion.

m/z 42/43:

fragments.

Fragmentation Pathway

Molecular Ion
[C4H9NS2]+

m/z 135

Fragment A
[C3H7NS]+

m/z 89

 Loss of CH2S

Fragment B
[CH2S]+
m/z 46

 Ring Cleavage

- CH2S
(Thioformaldehyde)

Click to download full resolution via product page

Caption: Primary fragmentation pathway observed in EI-MS showing loss of thioformaldehyde.

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the saturated heterocyclic nature and the absence of double bonds

(like C=N or C=S in thiones).

2800 – 3000 cm⁻¹: C-H stretching (Alkyl).

1000 – 1200 cm⁻¹: C-N stretching vibrations (strong bands).

600 – 800 cm⁻¹: C-S stretching (characteristic "fingerprint" for thioethers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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